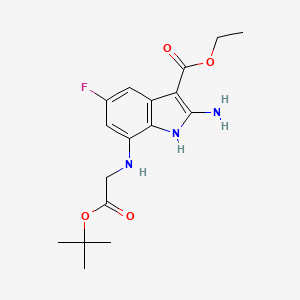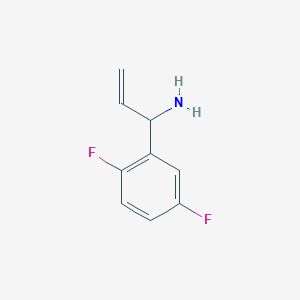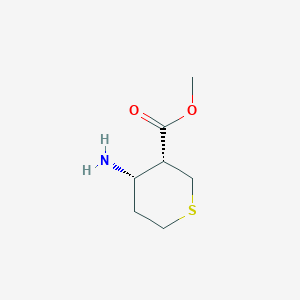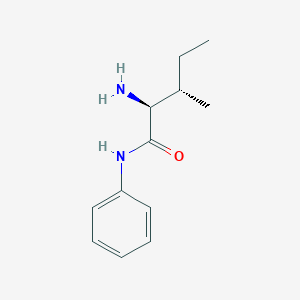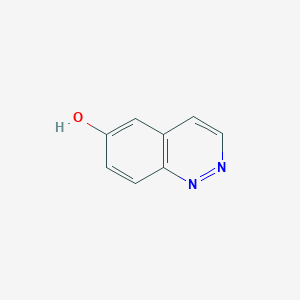
Cinnolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnolin-6-ol is a derivative of cinnoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. Cinnoline derivatives, including this compound, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cinnolin-6-ol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted anilines with nitrous acid, followed by oxidation. Another method includes the use of metal-catalyzed C-C and C-N bond formation reactions . For instance, the reaction of 2-nitrobenzaldehydes with 2-methylfurans can yield cinnoline derivatives through oxidative furan ring opening and intramolecular alkylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Cinnolin-6-ol undergoes various chemical reactions, including:
Oxidation: Conversion to cinnoline-6-one using oxidizing agents.
Reduction: Reduction to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Cinnoline-6-one.
Reduction: Dihydrocinnoline derivatives.
Substitution: Halogenated or nitrated cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
Cinnolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of cinnolin-6-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or antitumor effects. The exact molecular targets may vary depending on the specific derivative and its application. For example, some cinnoline derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Cinnolin-6-ol can be compared with other similar compounds such as:
Quinoline: Another bicyclic aromatic compound with a nitrogen atom in the ring. Quinoline derivatives are also known for their antimalarial and antibacterial properties.
Isoquinoline: Isomeric with quinoline, isoquinoline derivatives have applications in the synthesis of pharmaceuticals and agrochemicals.
Phthalazine: An isomer of cinnoline with similar chemical properties but different biological activities.
Uniqueness: this compound stands out due to its unique combination of a hydroxyl group and a cinnoline ring, which imparts distinct chemical reactivity and biological activity. Its derivatives are often designed as analogs of quinoline or isoquinoline derivatives, but with enhanced pharmacological properties .
Eigenschaften
CAS-Nummer |
100949-05-1 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
cinnolin-6-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-1-2-8-6(5-7)3-4-9-10-8/h1-5,11H |
InChI-Schlüssel |
VITWLPFZOYHMOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=N2)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


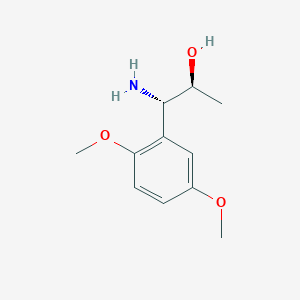
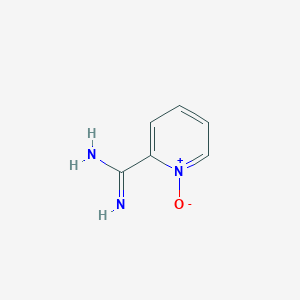
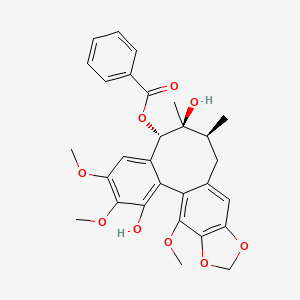
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
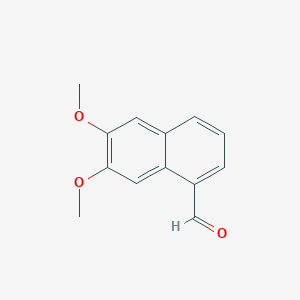
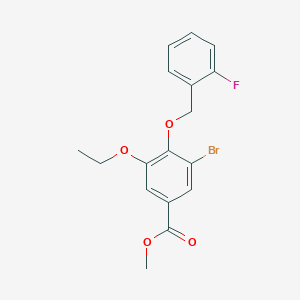
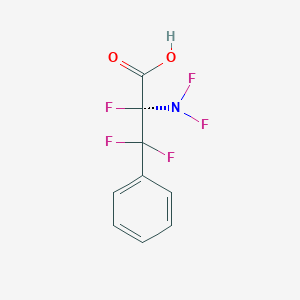
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
